N-(6-methylpyridin-2-yl)furan-2-carboxamide
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Overview
Description
N-(6-methylpyridin-2-yl)furan-2-carboxamide: is a compound that belongs to the class of amides, which are widely recognized for their significant applications in medicinal and biological fields. This compound features a furan ring attached to a carboxamide group, with a 6-methylpyridin-2-yl substituent. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and medicinal research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylpyridin-2-yl)furan-2-carboxamide typically involves the reaction of 6-methylpyridin-2-amine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(6-methylpyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: N-(6-methylpyridin-2-yl)furan-2-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities .
Biology: In biological research, this compound has been studied for its potential antimicrobial and anti-inflammatory properties. It has shown moderate to excellent activity against several biological targets .
Medicine: The compound has been investigated for its potential use in treating diseases such as Alzheimer’s, hypertension, and diabetes mellitus. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity allows for the creation of various derivatives with potential commercial applications .
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to enzymes such as c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase. These interactions can modulate the activity of these enzymes, leading to various biological effects such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
- N-(pyridin-2-ylmethyl)furan-2-carboxamide
- N-(4-methylpyridin-2-yl)thiophene-2-carboxamide
- N-(6-methylpyridin-2-yl)thiophene-2-carboxamide
Comparison: N-(6-methylpyridin-2-yl)furan-2-carboxamide is unique due to the presence of both a furan ring and a 6-methylpyridin-2-yl substituent. This combination imparts distinct chemical and biological properties compared to its analogs. For example, the furan ring provides additional sites for chemical modification, while the 6-methylpyridin-2-yl group enhances its binding affinity to certain molecular targets .
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-4-2-6-10(12-8)13-11(14)9-5-3-7-15-9/h2-7H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHGGRWKAWKEKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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